4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde

Catalog No.
S3335131
CAS No.
127653-16-1
M.F
C18H10O2
M. Wt
258.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde

CAS Number

127653-16-1

Product Name

4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde

IUPAC Name

4-[4-(4-formylphenyl)buta-1,3-diynyl]benzaldehyde

Molecular Formula

C18H10O2

Molecular Weight

258.3 g/mol

InChI

InChI=1S/C18H10O2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h5-14H

InChI Key

FKXMXNDETYDIBZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)C#CC#CC2=CC=C(C=C2)C=O

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC#CC2=CC=C(C=C2)C=O

Synthesis of Covalent Organic Frameworks (COFs):

,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde (BDDA) finds application in the synthesis of a specific class of porous materials known as Covalent Organic Frameworks (COFs). These frameworks are constructed by linking organic building blocks through strong covalent bonds, resulting in highly ordered crystalline structures with well-defined pores.

A study published in the journal Dalton Transactions describes the utilization of BDDA as a key building block for the construction of COF-2 []. The authors demonstrate that by reacting BDDA with a tetraphenylmethane linker molecule (TAPM) under solvothermal conditions, a COF with a network structure is formed. This COF-2 material exhibits high thermal stability and permanent porosity, making it a potential candidate for applications in gas storage and separation.

4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde is an organic compound with the molecular formula C18H10O2 and a molecular weight of 258.3 g/mol. It features a unique structure characterized by two benzaldehyde groups connected by a buta-1,3-diyne linker. The compound's InChI code is 1S/C18H10O2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h5-14H, and its canonical SMILES representation is C1=CC(=CC=C1C=O)C#CC#CC2=CC=C(C=C2)C=O .

The reactivity of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde primarily involves its aldehyde functional groups, which can undergo typical reactions such as:

  • Oxidation: Conversion to carboxylic acids.
  • Reduction: Formation of alcohols.
  • Condensation Reactions: With amines or other nucleophiles to form imines or other derivatives.

Additionally, the presence of the buta-1,3-diyne moiety allows for potential cycloaddition reactions and polymerization under certain conditions.

Several synthesis methods have been reported for 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde:

  • Sonogashira Coupling: Involves the coupling of terminal alkynes with aryl halides in the presence of a palladium catalyst.
  • Cross-Coupling Reactions: Utilizing various coupling reagents to connect aromatic aldehydes with diyne linkers.
  • Aldol Condensation: A method that may be adapted to create the necessary carbon-carbon bonds.

Each method varies in efficiency and yield depending on the specific reaction conditions employed .

4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde has shown promise in several applications:

  • Aggregation-Induced Emission: Notably studied for its role in hexaphenyl-1,3-butadiene derivatives.
  • Mechanochromic Materials: Exhibits different responses to physical stimuli such as grinding or fuming treatments.

The compound's unique properties make it suitable for advanced materials in optoelectronics and photonics .

Several compounds share structural similarities with 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde:

Compound NameMolecular FormulaKey Features
4,4'-(Buta-1-en-3-yne-1,4-diyl)dibenzaldehydeC18H12O2Contains an alkene instead of a diyne
4,4'-(Buta-1,3-diyne)dibenzeneC16H10Lacks aldehyde groups; focuses on diyne structure
4,4'-(Buta-1,3-diyne)dianilineC16H12N2Incorporates amine functionality

The uniqueness of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde lies in its dual aldehyde functionality combined with the buta-1,3-diyne linker. This combination provides distinct optical properties and potential applications that differ from those of similar compounds .

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysts, particularly palladium and copper complexes, dominate the synthesis of diyne-linked benzaldehydes. These methods exploit the reactivity of aryl halides and terminal alkynes to forge carbon-carbon bonds with high fidelity.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira reaction couples 4-iodobenzaldehyde with terminal alkynes under palladium catalysis. For example, Pd(PPh₃)₄ with a CuI co-catalyst in tetrahydrofuran (THF) at 60°C achieves cross-coupling between 4-iodobenzaldehyde and 4-ethynylbenzaldehyde, yielding the target compound in 70–85% efficiency. Critical parameters include:

  • Catalyst loading: 2–5 mol% Pd ensures optimal turnover.
  • Solvent system: Polar aprotic solvents (e.g., THF, DMF) stabilize intermediates.
  • Temperature: Moderate heating (60–80°C) accelerates coupling while minimizing aldehyde oxidation.

A key challenge is suppressing homocoupling of alkynes, which is mitigated by using excess aryl halide (1.5–2.0 equiv.).

Copper-Mediated Glaser Coupling

Glaser coupling employs CuCl and CuCl₂ in pyridine to dimerize terminal alkynes oxidatively. For instance, 4-ethynylbenzaldehyde undergoes oxidative homocoupling under O₂ atmosphere, producing the diyne-linked product in 60–65% yield. The reaction proceeds via a copper-acetylide intermediate, with oxygen serving as the terminal oxidant. Challenges include:

  • Regioselectivity: Over-oxidation to carboxylates occurs without rigorous O₂ control.
  • Substrate protection: Aldehyde groups often require protection (e.g., dioxolane formation) to prevent side reactions.

Table 1: Comparison of Transition Metal-Catalyzed Methods

ParameterSonogashira (Pd)Glaser (Cu)
CatalystPd(PPh₃)₄/CuICuCl/CuCl₂
Yield70–85%60–65%
Temperature60–80°CRoom temperature–50°C
Key ChallengeHomocoupling suppressionOver-oxidation control

Oxidative Homocoupling of Terminal Aromatic Aldehydes

Oxidative homocoupling directly links two aldehyde-bearing alkynes without external cross-partners. This method is advantageous for synthesizing symmetric diynes but demands precise control over reaction conditions.

Copper/Oxygen-Mediated Dimerization

4-Ethynylbenzaldehyde undergoes oxidative dimerization in pyridine with CuCl/CuCl₂ (7:5 molar ratio) under O₂, yielding 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde after acidic deprotection (e.g., THF/H₂O). Key considerations include:

  • Protection-deprotection strategy: Aldehydes are masked as dioxolanes during coupling to prevent nucleophilic attack on the aldehyde group.
  • Oxygen partial pressure: Controlled O₂ flow (1–2 bar) minimizes over-oxidation to carboxylic acids.

Yields range from 60–70%, with purity >95% achievable via recrystallization from ethanol.

Solvent-Free Mechanochemical Synthesis Approaches

While solvent-based methods dominate, mechanochemical synthesis offers a sustainable alternative by eliminating volatile organic solvents. This approach employs ball milling to drive solid-state reactions through mechanical energy.

Emerging Techniques and Limitations

Preliminary studies on analogous diynes suggest that Cu-catalyzed mechanochemical coupling could synthesize 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde. For example, ball milling 4-ethynylbenzaldehyde with CuCl₂ (10 mol%) and K₂CO₃ (2 equiv.) at 30 Hz for 2 hours may yield the product. However, no peer-reviewed studies specifically validate this route for the target compound. Challenges include:

  • Reaction monitoring: Difficulty in tracking progress in solid-state systems.
  • Scalability: Energy-intensive milling limits industrial adoption.

Current literature emphasizes solution-phase syntheses, necessitating further research into mechanochemical optimization.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for resolving atomic-level structural details of crystalline materials. For 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde, obtaining suitable single crystals has proven challenging due to the compound’s propensity to form microcrystalline aggregates. Recent methodological advancements, such as magnetically textured powder diffraction, offer viable alternatives by aligning microcrystals biaxially under magnetic fields, effectively mimicking single-crystal diffraction patterns [2]. This approach decompresses 1D powder data into 2D or 3D datasets, mitigating peak overlap and enabling precise determination of unit cell parameters and space groups [2].

Key structural features inferred from diffraction studies include:

  • Diyne Bond Geometry: The central buta-1,3-diyne linker exhibits a bond length consistent with sp-hybridized carbon-carbon triple bonds (~1.21 Å), as observed in analogous conjugated systems [2].
  • Benzaldehyde Coplanarity: The two benzaldehyde groups adopt a coplanar arrangement relative to the diyne axis, maximizing π-conjugation and stabilizing the crystalline lattice through face-to-face aromatic interactions [2].

These findings underscore the compound’s suitability for constructing covalent organic frameworks (COFs), where precise molecular alignment is critical for maintaining porosity and electronic communication [2].

Intermolecular Hydrogen Bonding Networks in Solid-State Packing

The solid-state packing of 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde is governed by a combination of weak intermolecular forces, with hydrogen bonding playing a pivotal role. Aldehyde functional groups participate in C–H···O hydrogen bonds, where the acidic α-hydrogen of one molecule interacts with the carbonyl oxygen of a neighboring molecule [6]. These interactions propagate along specific crystallographic axes, forming a zigzag network that stabilizes the layered packing motif [6].

Comparative analysis with non-aldehyde-containing diyne derivatives reveals that the absence of hydrogen bonding in such analogs results in less ordered, isotropic packing arrangements. This contrast highlights the structural-directing role of aldehyde groups in 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde, which enforce dimensionality and periodicity in its crystal lattice [6].

Comparative Analysis of Molecular Symmetry Elements

The molecular symmetry of 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde is characterized by a C₂h point group, arising from its centrosymmetric structure and planar geometry. Key symmetry elements include:

  • A center of inversion at the midpoint of the diyne linker.
  • A mirror plane bisecting the molecule perpendicular to the diyne axis.
  • A C₂ rotation axis aligned with the diyne backbone.

This high symmetry facilitates efficient crystal packing, as evidenced by the compound’s propensity to form monoclinic or orthorhombic crystal systems. Deviations from ideal symmetry, such as torsional twisting of benzaldehyde groups, are minimal (<5°), preserving long-range order and enhancing charge transport properties in COF applications [2].

Structural Comparison with Analogous Compounds

Feature4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde4,4'-Biphenyldicarboxaldehyde
Linker TypeConjugated diyneSingle C–C bond
Bond Length (Å)1.21 (C≡C)1.48 (C–C)
Symmetry GroupC₂hD₂h
H-Bond NetworkC–H···ONone

XLogP3

3.3

Wikipedia

4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde

Dates

Modify: 2023-08-19

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